Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
CAS No.: 24562-76-3
Cat. No.: VC2443208
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24562-76-3 |
|---|---|
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-6,10,13H,2,7-8H2,1H3 |
| Standard InChI Key | KAPGAOSLPHJFCS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCNC2=CC=CC=C12 |
| Canonical SMILES | CCOC(=O)C1CCNC2=CC=CC=C12 |
Introduction
Chemical Properties and Structure
Basic Information
Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is identified by the CAS number 24562-76-3 and has a molecular formula of C12H15NO2 with a molecular weight of 205.25 g/mol . The compound consists of a partially saturated quinoline ring system with an ethyl carboxylate group at the 4-position.
Table 1. Chemical Identification and Properties
| Parameter | Value |
|---|---|
| CAS No. | 24562-76-3 |
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate |
| SMILES | CCOC(=O)C1CCNC2=CC=CC=C12 |
| InChIKey | KAPGAOSLPHJFCS-UHFFFAOYSA-N |
Physical Properties
The compound exhibits specific physical properties that influence its behavior in different environments and reactions. Understanding these properties is crucial for developing effective synthesis methods and applications.
Table 2. Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 176°C (at 13 Torr) |
| Density | 1.101±0.06 g/cm³ (Predicted) |
| Storage Temperature | 2-8°C |
| pKa | 4.10±0.40 (Predicted) |
Structural Characteristics
Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate possesses a bicyclic structure with a nitrogen-containing heterocycle. The partially saturated nature of the quinoline ring system contributes to its conformational flexibility, which may influence its interactions with biological targets. The presence of the ethyl carboxylate group at the 4-position introduces an additional functional group that can participate in various chemical transformations and biological interactions.
Synthesis Methods
Condensation of Aniline Derivatives
One of the primary methods for synthesizing ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate involves the condensation of aniline derivatives with carbonyl compounds followed by cyclization. The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and selectivity. Research has shown that using dichloromethane as a solvent can facilitate better interaction between reactants, potentially improving the efficiency of the synthesis.
Cascade Reactions
An efficient approach to synthesizing this compound involves a three-component cascade reaction. This method utilizes 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst. The reaction proceeds through Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Table 3. Reaction Conditions for Cascade Synthesis
| Parameter | Condition |
|---|---|
| Base | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |
| Solvent | DCM (Dichloromethane) |
| Temperature | Room temperature |
| Reaction Time | Variable (typically several hours) |
| Yield | Moderate to high (typically 70-95%) |
Reduction-Reductive Cyclization
Another synthetic approach involves a reduction-reductive cyclization sequence. Bunce et al. reported a tandem-reduction-reductive cyclization in one pot, where ozonolysis-reduction is followed by a reductive amination reaction sequence. This method provides N-methyl-2-substituted-1,2,3,4-tetrahydroquinoline 4-carboxylic esters with good yields . The reduction of cyclic imine intermediates is highly diastereoselective, giving hydrogen addition to the molecular face opposite the C4 ester group, resulting in a cis relationship between the C2 alkyl and C4 ester in the final product.
Biological Activities
Pharmacological Properties
Tetrahydroquinolines, including ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate, are studied for their potential pharmacological properties. These compounds can exhibit significant biological activity through interactions with biological targets such as enzymes or receptors. The tetrahydroquinoline scaffold has been associated with various pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.
Structure-Activity Relationships
Variations in substituents can significantly affect both physical and chemical properties of tetrahydroquinoline derivatives, influencing their biological activities. Studies have shown that modifications to the tetrahydroquinoline core, particularly at positions 1, 2, and 4, can lead to compounds with enhanced biological activities. For instance, in a study by Wu et al., certain 1,2,3,4-tetrahydroquinoline derivatives exhibited potent inhibition of LPS-induced NF-κB transcriptional activity, with some compounds showing activity 53 times greater than reference compounds .
Table 4. Structure-Activity Relationship of Selected Tetrahydroquinoline Derivatives
| Compound | Modification | Biological Activity | IC50 Value |
|---|---|---|---|
| 6g | Specific substitution pattern (not detailed in search results) | Inhibition of LPS-induced NF-κB activity | 0.70 ± 0.071 μM |
| 6f | Specific substitution pattern (not detailed in search results) | Inhibition of LPS-induced NF-κB activity | 0.90 ± 0.071 μM |
| 5e | Specific substitution pattern (not detailed in search results) | Inhibition of LPS-induced NF-κB activity | 1.4 ± 0.71 μM |
| 6h | Specific substitution pattern (not detailed in search results) | Inhibition of LPS-induced NF-κB activity | 2.7 ± 0.42 μM |
Applications in Medicinal Chemistry
Anti-inflammatory Properties
Tetrahydroquinoline derivatives have shown promising anti-inflammatory activities, particularly through inhibition of NF-κB signaling pathways. NF-κB plays a crucial role in regulating inflammatory responses, and inhibitors of NF-κB activity have potential as anti-inflammatory agents. The study by Wu et al. demonstrated that certain 1,2,3,4-tetrahydroquinoline derivatives could potently inhibit LPS-induced NF-κB transcriptional activity, suggesting their potential as anti-inflammatory agents .
Current Research and Future Directions
Research into ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate continues to focus on optimizing its synthesis and exploring new applications in drug discovery and development. The compound's versatility in synthetic applications, enhanced by the presence of the carboxylate group, makes it a valuable candidate for further medicinal chemistry research.
Future research directions may include:
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Development of more efficient and selective synthesis methods
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Exploration of structure-activity relationships to identify derivatives with enhanced biological activities
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Investigation of potential applications in treating specific diseases, such as inflammatory conditions and cancer
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Development of drug delivery systems incorporating this compound or its derivatives
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